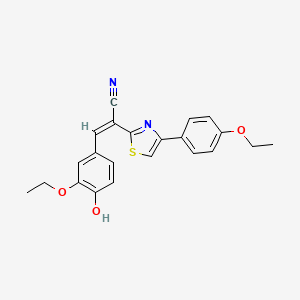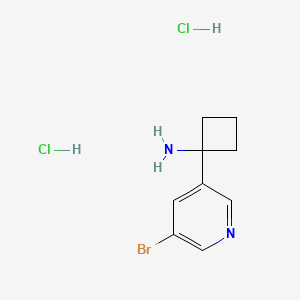
1-(5-Bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 1256793-73-3 . It has a molecular weight of 227.1 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H11BrN2/c10-7-2-3-8 (12-6-7)9 (11)4-1-5-9/h2-3,6H,1,4-5,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.1 . It is a liquid at room temperature and is stored at 4 degrees Celsius .科学的研究の応用
Selective Amination and Synthesis of Bioactive Compounds
Selective Amination : A study demonstrated the selective amination of polyhalopyridines, including compounds similar to "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride", using a palladium-Xantphos complex. This process yields high chemoselectivity and isolated yields, highlighting its utility in synthesizing aminopyridines which are crucial in developing various pharmaceuticals and agrochemicals (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Antimicrobial and Cytotoxic Activity : The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, involving processes related to the chemical functionalities of "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride", showed significant antimicrobial and cytotoxic activities. These findings suggest the potential of using such compounds in therapeutic applications (M. Noolvi et al., 2014).
Chemoselective Functionalization : Research on the chemoselective functionalization of polyhalopyridines similar to the subject compound has led to the development of various substituted pyridines through catalytic amination conditions. These methods provide access to diverse chemical structures with potential application in drug development and material science (Bryan W Stroup et al., 2007).
Development of Heterocyclic Compounds
Synthesis of Heterocycles : Utilizing compounds like "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride" in the synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety opens new avenues for creating bioactive molecules with potential pharmacological applications (V. Zapol’skii et al., 2012).
Thiazolo[4,5-d]pyrimidine Derivatives : The reaction of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a compound that shares functional group similarities with "1-(5-Bromopyridin-3-yl)cyclobutan-1-amine; dihydrochloride", with carbon disulfide and alkyl halides led to the synthesis of new thiazolo[4,5-d]pyrimidine derivatives. These compounds have potential applications in medicinal chemistry and drug design (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.
特性
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-4-7(5-12-6-8)9(11)2-1-3-9;;/h4-6H,1-3,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGFNTQSURNDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CN=C2)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)cyclobutan-1-amine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

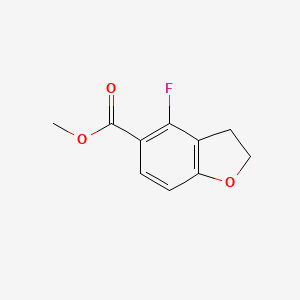
![(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2662239.png)

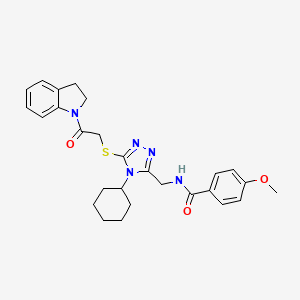
![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)
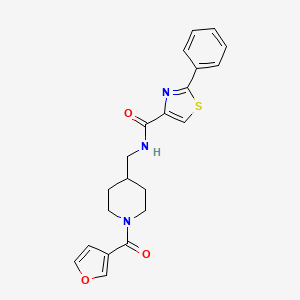
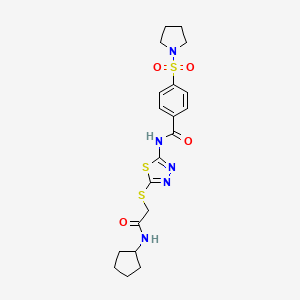
![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)


![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662254.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662256.png)
